Sodium 4-aminobenzoate

Catalog No.
S11157444
CAS No.
54287-22-8
M.F
C7H6NNaO2
M. Wt
159.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-aminobenzoate

CAS Number

54287-22-8

Product Name

Sodium 4-aminobenzoate

IUPAC Name

sodium;4-aminobenzoate

Molecular Formula

C7H6NNaO2

Molecular Weight

159.12 g/mol

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1

InChI Key

XETSAYZRDCRPJY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

Sodium 4-aminobenzoate, also known as sodium para-aminobenzoate, is the sodium salt of 4-aminobenzoic acid. It has the molecular formula C7H6NNaO2C_7H_6NNaO_2 and a molecular weight of approximately 159.12 g/mol. This compound appears as a white crystalline powder that is soluble in water. Sodium 4-aminobenzoate is primarily recognized for its role in various biological processes and its applications in pharmaceuticals and cosmetics.

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Acylation: Acting as a nucleophile in acylation reactions.
  • Reduction: Can be reduced to form other derivatives such as benzocaine through the reduction of the nitro group in 4-nitrobenzoic acid .

These reactions highlight its versatility as a building block for synthesizing various chemical compounds.

Sodium 4-aminobenzoate exhibits several biological activities:

  • Folate Synthesis: It serves as an intermediate in the biosynthesis of folate in bacteria, plants, and fungi, although humans do not require it for folate production .
  • Antibacterial Properties: Its structural similarity to para-aminobenzoic acid allows it to inhibit bacterial growth by interfering with folate synthesis pathways, similar to sulfonamide antibiotics .
  • Sensitization: Historically used in sunscreens, it was found to cause skin sensitization in some individuals, leading to its decreased use in cosmetic formulations .

Sodium 4-aminobenzoate can be synthesized through various methods:

  • Neutralization of 4-Aminobenzoic Acid: Reacting 4-aminobenzoic acid with sodium hydroxide or sodium bicarbonate.
  • Reduction of 4-Nitrobenzoic Acid: This method involves reducing the nitro group to an amino group, followed by neutralization with sodium hydroxide .

These methods are efficient and yield high purity products suitable for industrial applications.

Sodium 4-aminobenzoate finds utility in multiple fields:

  • Pharmaceuticals: Used as a component in formulations for topical medications and as an excipient.
  • Cosmetics: Previously common in sunscreens due to its UV absorption properties, though its use has declined due to sensitization concerns .
  • Food Industry: Occasionally used as a food additive due to its preservative qualities.

Research indicates that sodium 4-aminobenzoate can interact with various biological systems:

  • Drug Interactions: It may affect the efficacy of certain medications by competing with similar compounds for enzymatic pathways involved in metabolism .
  • Toxicological Studies: Animal studies have shown potential toxicity at high doses, necessitating caution in dosage and application .

These interactions underline the importance of understanding its pharmacodynamics and pharmacokinetics.

Sodium 4-aminobenzoate shares structural similarities with several compounds, which include:

Compound NameStructure SimilarityUnique Feature
Para-Aminobenzoic AcidParent compoundActs as an intermediate for folate synthesis
BenzocaineEster derivativeUsed as a local anesthetic
SulfanilamideSulfonamide derivativeAntibacterial properties through folate inhibition
MethylparabenEster derivativeCommonly used as a preservative

Sodium 4-aminobenzoate's unique feature lies in its dual role as both a precursor for folate synthesis and its historical application in sunscreens, which distinguishes it from other similar compounds that primarily serve singular functions.

Vibrational Spectroscopy

3.1.1 Fourier Transform Infrared Spectral Band Assignment and Functional Group Analysis
Wavenumber (cm⁻¹)Relative intensityVibrational modeStructural assignmentSelected references
3429 – 3354mediumνas and νs N–HPrimary amino stretching (–NH₂) [1] [2]
3223 – 3000broadν O–H···O and N–H···OHydrogen-bonded N–H/O–H network in hydrated crystals [3] [2]
3045 / 3012weakν C–H (aromatic)Benzene-ring C–H stretching [3]
1519 ± 2strongν_as COO⁻Asymmetric stretching of carboxylate anion [1] [3] [2]
1398 ± 3strongν_s COO⁻Symmetric stretching of carboxylate anion [1] [3] [2]
1175 – 1170mediumν C–N (aromatic amine)In-plane C–N stretching [1]
1061mediumRing-breathing (ν_1)Benzene breathing mode, confirms para-substitution [1]
855weakδ COO⁻ (out-of-plane bend)Indicator of monodentate vs bidentate coordination [4]

Key findings

  • The 1519 cm⁻¹/1398 cm⁻¹ doublet gives Δν ≈ 121 cm⁻¹, characteristic of an ionic carboxylate bound to sodium through predominantly electrostatic interactions, rather than chelating to metal centres [3] [2].
  • Shift of N–H stretching from 3460 cm⁻¹ in the neutral acid to 3429–3354 cm⁻¹ in the sodium salt indicates enhanced hydrogen bonding after deprotonation of the carboxyl group [1] [3].
  • Absence of a carbonyl ν C=O band near 1670 cm⁻¹ confirms full conversion of the acid to its salt form [1].
3.1.2 Raman Spectroscopy for Crystalline Phase Identification
Raman shift (cm⁻¹)AssignmentDiagnostic valuePhase specificitySelected references
1373ν_as COO⁻ coupled with ring stretchDistinguishes deprotonated anion from neutral acid (acid gives 1382 cm⁻¹)All sodium phases [4]
1253ν C–N stretchSensitive to amino hydrogen bonding; down-shifted by ~26 cm⁻¹ on metal bindingSurface-adsorbed species [4]
1065–1030ν ring breathingPara-substitution fingerprintAll phases [4] [5]
855δ COO⁻ out-of-planeComplements 1373 cm⁻¹ to confirm monodentate carboxylateAll sodium phases [4]
74, 86, 134 (low-frequency lattice modes)Collective motionsMarkers that separate the pressure-induced δ-polymorph from α- and β-formsHigh-pressure δ-form [6]

Research highlights

  • High-pressure work showed that sodium 4-aminobenzoate undergoes an α → δ phase transition above ~0.3 gigapascal; the δ-form can be recovered at ambient pressure and is recognised by its low-frequency Raman lattice band pattern [6].
  • Surface-enhanced Raman scattering on silver reveals simultaneous amino- and carboxylate coordination, but only the carboxylate-bound species persists after chloride challenge, confirming that the COO⁻ group is the dominant anchoring site on metallic substrates [5].

Nuclear Magnetic Resonance Studies

3.2.1 Proton Nuclear Magnetic Resonance Chemical Shift Correlation Charts
Proton position (see inset)Chemical shift in deuterium oxide, 298 K (ppm)Multiplicity / J (Hz)Solvent-pH influenceReferences
H-2 / H-6 (ortho to –NH₂)7.72 ± 0.01doublet, J ≈ 8.5Up-field by ~0.05 ppm on raising pD 7 → 9, reflecting stronger electron donation from deprotonated amine [7] [8]
H-3 / H-5 (meta)6.82 ± 0.01doublet, J ≈ 8.5Slight down-field drift (≤ 0.03 ppm) with increasing ionic strength [7] [8]
Exchangeable –NH₂broad singlet, unresolvedrapidly exchangedDisappears after D₂O shake; confirms labile character [9] [9]

Correlation chart
A linear relationship (R² = 0.997) is observed between the ortho-proton chemical shift and solution pD in the 6 – 10 range (Δδ/ΔpD ≈ –0.011 ppm), enabling non-invasive pH monitoring in buffered formulations of the sodium salt [8].

3.2.2 Carbon-Thirteen Nuclear Magnetic Resonance Analysis of Carbon Skeleton Environments
Carbon atomδ ¹³C in deuterium oxide, 298 K (ppm)Key observationReferences
C-1 (carboxylate carbonyl)178.5Down-field relative to neutral acid (δ ≈ 175), consistent with charge delocalisation in COO⁻ [7] [10]
C-4 (ipso bearing –NH₂)152.5Electron-donating amine maintains high shielding; minimal solvent dependence [7]
C-2 / C-6 (ortho)133.6Equivalent by symmetry; respond to substituent effects [7]
C-3 / C-5 (meta)117.9Most shielded aromatic positions; correlate with proton shifts [7]
Quaternary sodium counter-ionnot observedDiamagnetic ion gives no direct carbon signal

Interpretation
The 3.0 ppm down-field shift of the carboxylate carbon relative to free 4-aminobenzoic acid confirms full ionisation, whereas the near-invariance of ring carbons demonstrates that sodium coordination is localised on the carboxylate group and does not perturb aromatic conjugation [7] [10].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.02962272 g/mol

Monoisotopic Mass

159.02962272 g/mol

Heavy Atom Count

11

UNII

75UI7QUZ5J

General Manufacturing Information

Benzoic acid, 4-amino-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-08-2024

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